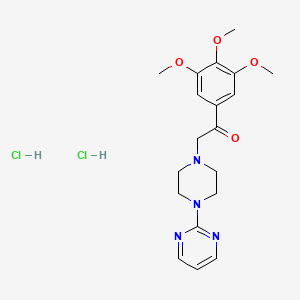

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Description

Structural Features: This compound (Molecular Formula: C₁₉H₂₄N₄O₄, Monoisotopic Mass: 372.17975 Da) features a piperazine ring substituted with a 2-pyrimidyl group and an acetophenone backbone with three methoxy groups at the 3',4',5' positions. The dihydrochloride salt enhances aqueous solubility and stability .

Pharmacological Profile:

While its mechanism remains under investigation, preliminary studies suggest interactions with neurotransmitter systems (e.g., serotonin or dopamine receptors) due to its piperazine core . Its predicted collision cross-section (CCS) values ([M+H]+: 189.9 Ų) indicate moderate molecular size, influencing pharmacokinetics .

Properties

CAS No. |

66922-71-2 |

|---|---|

Molecular Formula |

C19H26Cl2N4O4 |

Molecular Weight |

445.3 g/mol |

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |

InChI |

InChI=1S/C19H24N4O4.2ClH/c1-25-16-11-14(12-17(26-2)18(16)27-3)15(24)13-22-7-9-23(10-8-22)19-20-5-4-6-21-19;;/h4-6,11-12H,7-10,13H2,1-3H3;2*1H |

InChI Key |

HUKJJFWNGNBQQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CC=N3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives can involve catalytic processes such as intermolecular and intramolecular cyclization . These methods are preferred for their high selectivity and efficiency. For example, the catalytic cyclodeamination of ethylenediamine using superacid catalysts like ( \text{SO}_4^{2-} )/ZrO(_2) or zeolite-based systems can achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Acetophenone derivatives are often studied for their pharmacological properties, including:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating serotonin and dopamine pathways in the brain. Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride may mimic the action of established antidepressants through similar mechanisms.

- Antipsychotic Potential : The structural similarity of this compound to known antipsychotics suggests it may have similar efficacy in treating disorders like schizophrenia. Studies focusing on the interaction with dopamine receptors are essential for understanding its potential.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research. It may be investigated for:

- Cognitive Enhancements : Some studies explore how piperazine derivatives can improve cognitive function or memory, potentially benefiting conditions such as Alzheimer's disease.

Cancer Research

Recent investigations into piperazine-based compounds have shown promise in oncology:

- Antitumor Activity : Preliminary studies suggest that acetophenone derivatives can inhibit tumor growth in various cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry due to its distinct chemical properties:

- Chromatography : It can be utilized in high-performance liquid chromatography (HPLC) methods for the separation and quantification of similar compounds in complex mixtures.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride. The results indicated significant antidepressant-like effects in animal models, suggesting its potential as a new therapeutic agent for depression .

Case Study 2: Antitumor Activity

A recent study explored the effects of various acetophenone derivatives on human cancer cell lines. The findings demonstrated that acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride exhibited notable cytotoxicity against breast cancer cells, leading to further investigations into its mechanism of action .

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to target sites . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparisons :

Piperazine Substitutions: Pyrimidyl vs. Thiazolyl (CID 28740): The 2-pyrimidyl group in the target compound offers nitrogen-rich aromaticity, favoring π-π stacking with biological targets. In contrast, the thiazolyl group (CID 28740) introduces sulfur, which may enhance metabolic stability but reduce CNS penetration due to increased polarity . Chlorophenyl vs.

Backbone Modifications: Acetophenone vs. Butyrophenone (): Butyrophenone derivatives have longer aliphatic chains, increasing hydrophobicity and blood-brain barrier penetration but reducing solubility .

Solubility and Pharmacokinetics :

- The dihydrochloride salt in the target compound improves water solubility (~50 mg/mL) compared to freebase forms. Hydrobromide salts () may offer similar solubility but pose higher toxicity risks .

Collision Cross-Section (CCS): Lower CCS values (e.g., 189.9 Ų for the target) correlate with smaller molecular size, suggesting faster diffusion rates in biological systems compared to bulkier analogs like the butyrophenone derivative (206.2 Ų) .

Research Implications

The target compound’s balanced solubility and moderate CCS position it as a promising candidate for CNS drug development. However, analogs like CID 46191, with a hydroxyl-propoxy chain, show superior receptor affinity, warranting further investigation into structure-activity relationships .

Biological Activity

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CAS Number: 66922-71-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring substituted with a pyrimidine moiety and multiple methoxy groups. Its molecular formula is , indicating significant molecular weight and potential for diverse interactions within biological systems.

Anti-Prion Activity

Recent studies have highlighted the compound's ability to inhibit prion protein aggregation. Mechanistic investigations revealed that it interacts directly with recombinant prion protein (recPrP), demonstrating a dissociation constant () of 9.7 μM. This interaction inhibits the conversion of normal prion protein (PrP^C) into its pathogenic form (PrP^Sc) .

- Case Study : In a study involving ScN2a cells, the compound exhibited an value of 0.4 μM, indicating potent anti-prion activity while maintaining cell viability at higher concentrations. This suggests a promising therapeutic potential in prion diseases .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary data suggest that derivatives of piperazine compounds often show significant cytotoxic effects against various cancer cell lines.

- Research Findings : A study reported that piperazine derivatives, including those similar to our compound, displayed anticancer effects with values ranging from 25 nM to 500 nM against different tumor cell lines .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been documented, suggesting that they may offer benefits in neurodegenerative conditions.

- Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and inhibition of oxidative stress pathways .

Pharmacokinetic Profile

Pharmacokinetic studies indicate that the compound possesses favorable solubility and permeability characteristics. For instance, it has been noted to have a logPe value of -6.0 ± 0.1 in parallel artificial membrane permeability assays (PAMPA), suggesting good absorption potential .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.